

alpha-Phellandrene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Phellandrene*

Cat. No.: *B1212362*

[Get Quote](#)

α-Phellandrene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Phellandrene is a naturally occurring cyclic monoterpene found in the essential oils of various plants, including many Eucalyptus species, turmeric, and citrus oils. It exists as two enantiomers, (+)-α-phellandrene and (-)-α-phellandrene, which contribute to the characteristic aroma of these botanicals.^[1] Beyond its sensory properties, α-phellandrene has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, properties, experimental protocols, and known biological signaling pathways of α-phellandrene, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Properties

α-Phellandrene is a cyclic diene with the molecular formula C₁₀H₁₆.^[1] Its IUPAC name is 2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene. The structure features a six-membered ring with two conjugated double bonds and two chiral centers, giving rise to its stereoisomers.

Physicochemical Properties

A summary of the key physicochemical properties of α -phellandrene is presented in the table below. Data has been compiled from various reputable sources.

Property	Value	Reference
Molecular Formula	$C_{10}H_{16}$	[1]
Molecular Weight	136.23 g/mol	
Appearance	Colorless to pale yellow oily liquid	
Odor	Peppery, minty, citrusy	
Boiling Point	175-176 °C at 760 mmHg	
Melting Point	< -25 °C	
Density	0.84-0.85 g/cm ³ at 20°C	
Refractive Index	1.471-1.477 at 20°C	
Flash Point	Approximately 47-49 °C	
Solubility	Insoluble in water; soluble in ethanol, ether, and other organic solvents.	
logP (o/w)	~3.4	

Spectroscopic Data

The structural elucidation of α -phellandrene is typically confirmed through various spectroscopic techniques.

Technique	Key Features
¹ H NMR	Signals corresponding to olefinic protons, allylic protons, and the isopropyl and methyl groups.
¹³ C NMR	Resonances for sp ² and sp ³ hybridized carbons, including the four olefinic carbons.
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 136, with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Absorption bands corresponding to C-H stretching and bending vibrations, and C=C stretching of the diene system.

Experimental Protocols

This section details generalized methodologies for the isolation, purification, and analysis of α -phellandrene, as well as a synthetic application. These protocols are intended as a guide and may require optimization based on the specific starting material and laboratory conditions.

Isolation of α -Phellandrene from Eucalyptus Leaves by Steam Distillation

This protocol describes the extraction of the essential oil from Eucalyptus leaves, a common source of α -phellandrene.

Materials and Equipment:

- Fresh or dried Eucalyptus leaves
- Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)
- Heating mantle
- Deionized water
- Sodium sulfate (anhydrous)

- Glassware (beakers, flasks, etc.)

Procedure:

- Preparation of Plant Material: Freshly harvested Eucalyptus leaves are washed to remove debris and coarsely chopped to increase the surface area for efficient oil extraction.[2]
- Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with deionized water to about two-thirds of its volume. The chopped leaves are placed in the biomass flask.
- Distillation: The water in the boiling flask is heated to generate steam, which is then passed through the plant material in the biomass flask. The steam volatilizes the essential oils.
- Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The distillate, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel.[3][4]
- Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. The two layers are allowed to separate completely, and the aqueous layer is drained off.
- Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then decanted into a dark glass vial and stored in a cool, dark place.

Purification of α -Phellandrene by Fractional Distillation

To isolate α -phellandrene from the extracted essential oil, fractional distillation under reduced pressure is employed to separate components based on their boiling points.

Materials and Equipment:

- Crude Eucalyptus essential oil
- Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)

- Vacuum pump and manometer
- Heating mantle with a magnetic stirrer
- Boiling chips

Procedure:

- **Apparatus Setup:** The fractional distillation apparatus is assembled for vacuum distillation. Boiling chips are added to the round-bottom flask containing the crude essential oil.
- **Distillation:** The system is evacuated to the desired pressure. The oil is heated gently with continuous stirring.
- **Fraction Collection:** Fractions are collected based on their boiling points at the reduced pressure. The fraction corresponding to the boiling point of α -phellandrene is collected separately. The process is monitored by analyzing small samples of the distillate by GC-MS.
- **Storage:** The purified α -phellandrene fraction is stored in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon) at low temperature to prevent oxidation.

Analysis of α -Phellandrene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of α -phellandrene in essential oil samples.

Instrumentation and Conditions:

- **Gas Chromatograph:** Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
- **Column:** A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m), is commonly used.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).[\[5\]](#)
- Injector and Detector Temperature: Typically set at 250°C.
- MS Parameters: Ionization is usually by electron impact (EI) at 70 eV, with a mass scan range of m/z 40-400.

Procedure:

- Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration (e.g., 1%).[\[6\]](#)
- Injection: A small volume (e.g., 1 μ L) of the diluted sample is injected into the GC.
- Data Acquisition: The chromatogram and mass spectra are recorded.
- Compound Identification: α -Phellandrene is identified by comparing its retention time and mass spectrum with those of a pure standard and by comparing its mass spectrum with spectral libraries (e.g., NIST).

Synthetic Protocol: Diels-Alder Reaction of α -Phellandrene

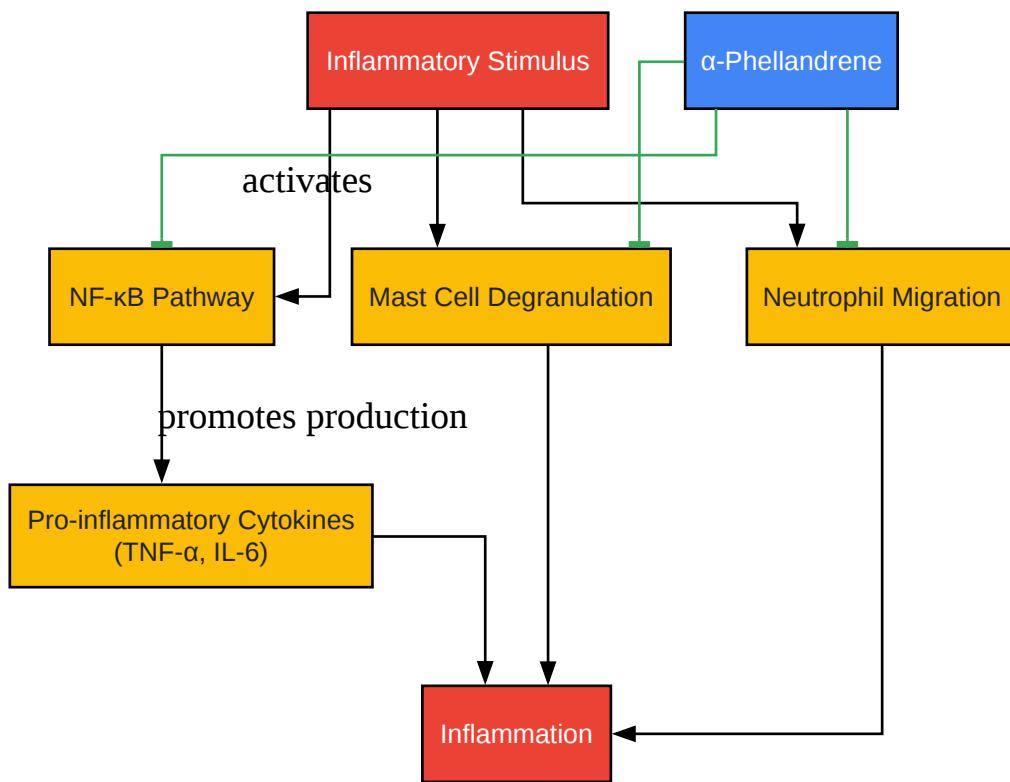
This protocol outlines a classic synthetic application of α -phellandrene as a diene in a Diels-Alder reaction.

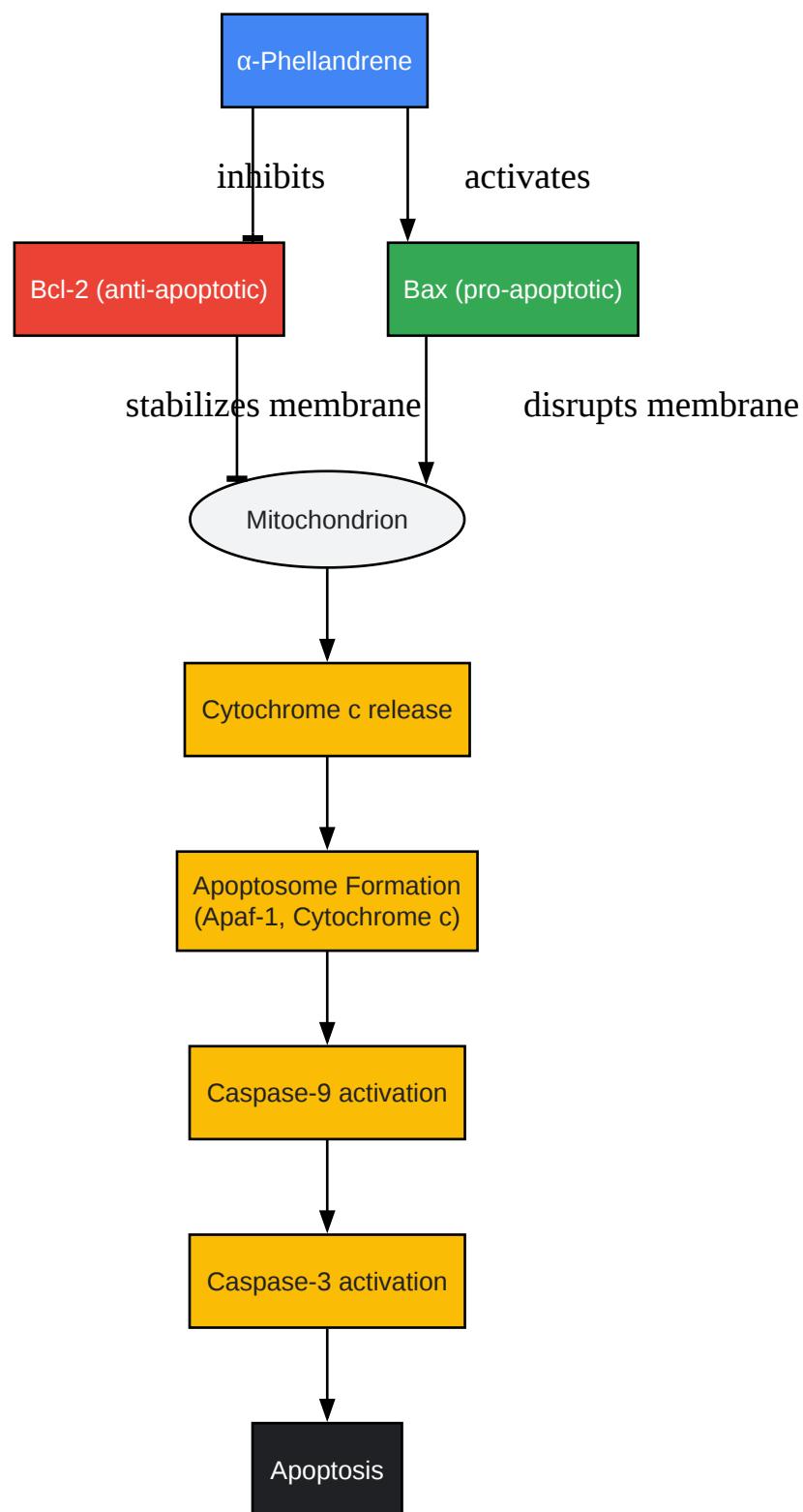
Materials and Equipment:

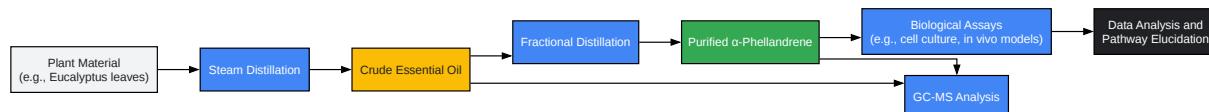
- α -Phellandrene
- Maleic anhydride
- Ethyl acetate (or another suitable solvent)
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Ice bath
- Büchner funnel and filter paper

Procedure:


- Reaction Setup: In a round-bottom flask, equimolar amounts of α -phellandrene and maleic anhydride are dissolved in ethyl acetate.
- Reaction: A reflux condenser is attached, and the mixture is heated to reflux for a specified period (e.g., 1-2 hours).
- Workup: The reaction mixture is cooled to room temperature and then placed in an ice bath to induce crystallization of the product.
- Isolation and Purification: The crystalline product is collected by vacuum filtration using a Büchner funnel. The product can be further purified by recrystallization from a suitable solvent.


Biological Activities and Signaling Pathways


α -Phellandrene exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

α -Phellandrene has been shown to possess significant anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory mediators and pathways. A primary mechanism is the inhibition of neutrophil migration to sites of inflammation.^[2] It also stabilizes mast cells, preventing their degranulation and the release of pro-inflammatory mediators.^[2] Furthermore, α -phellandrene has been observed to reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).^[7] The downregulation of these cytokines may be mediated, in part, through the inhibition of the NF- κ B signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. maaknaturals.com [maaknaturals.com]
- 2. scribd.com [scribd.com]
- 3. How to Make Eucalyptus Oil pureoilsindia.com
- 4. How To Distill Your Own Eucalyptus Essential Oils tycoremachine.com
- 5. scitepress.org [scitepress.org]
- 6. researchgate.net [researchgate.net]
- 7. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [alpha-Phellandrene chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1212362#alpha-phellandrene-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1212362#alpha-phellandrene-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com